molecular formula C15H21N3O5 B2600443 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2320664-10-4

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2600443
CAS No.: 2320664-10-4
M. Wt: 323.349
InChI Key: ROIUQVUAOGHSBL-UHFFFAOYSA-N
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Description

This compound features a 4-ethyl-2,3-dioxopiperazine core linked via a carboxamide group to a 2-hydroxyethyl side chain substituted with a 2,5-dimethylfuran-3-yl moiety. The dioxopiperazine ring is a cyclic diketone derivative of piperazine, known for its conformational rigidity and role in bioactive molecules, particularly antibiotics .

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-4-17-5-6-18(14(21)13(17)20)15(22)16-8-12(19)11-7-9(2)23-10(11)3/h7,12,19H,4-6,8H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIUQVUAOGHSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran, which can be synthesized through the dehydration of hexose sugars. The next step involves the functionalization of the furan ring to introduce the hydroxyethyl group. This can be achieved through a series of reactions, including aldol condensation and hydrogenation-cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups in the piperazine ring can be reduced to form alcohols.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield 2,5-dimethylfuran-3-one, while reduction of the piperazine ring can produce 2,3-dihydroxy derivatives.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the furan and piperazine rings can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Piperazine Derivatives

a) 4-Ethyl-2,3-dioxopiperazine-containing analogs
  • (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid ():
    • Structural similarity : Shares the 4-ethyl-2,3-dioxopiperazine carboxamide core.
    • Functional difference : The hydroxyethyl-furan group in the target compound is replaced with a 4-hydroxyphenylacetic acid moiety.
    • Biological relevance : Acts as an intermediate in synthesizing cefoperazone, a third-generation cephalosporin antibiotic. The dioxopiperazine ring is critical for β-lactamase inhibition .
b) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():
  • Structural similarity : Contains a 4-ethylpiperazine carboxamide backbone.
  • Functional difference : Lacks the dioxo group and dimethylfuran side chain.
  • Conformational insight : The piperazine ring adopts a chair conformation, a feature likely conserved in the target compound .

Carboxamide-Linked Heterocyclic Derivatives

a) 4-(3,5-Dimethylphenyl)-N-(2-methoxythieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide ():
  • Structural similarity: Piperazine carboxamide linked to a thienopyrazine heterocycle.
  • Functional difference: The methoxythienopyrazine group replaces the hydroxyethyl-dimethylfuran in the target compound.
  • Pharmacological implication: Thienopyrazine derivatives are explored for CNS activity, suggesting carboxamide-linked piperazines may have diverse therapeutic applications .
b) N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide ():
  • Structural similarity: Contains a piperazine carboxamide with an ethylamino linker.
  • Functional difference : A fluorophenyl group replaces the dimethylfuran, and the side chain lacks a hydroxyl group.
  • SAR insight : Fluorine substitution enhances metabolic stability, whereas the hydroxyl group in the target compound may facilitate hydrogen bonding .

Comparative Data Table

Compound Core Structure Key Substituents Biological Relevance
Target Compound 4-Ethyl-2,3-dioxopiperazine 2-Hydroxyethyl-2,5-dimethylfuran Potential antibiotic intermediate
(2S)-2-(4-Ethyl-2,3-dioxopiperazine...) 4-Ethyl-2,3-dioxopiperazine 4-Hydroxyphenylacetic acid Cefoperazone synthesis intermediate
N-(4-Chlorophenyl)-4-ethylpiperazine... 4-Ethylpiperazine 4-Chlorophenyl Organic synthesis intermediate
4-(3,5-Dimethylphenyl)-N-(2-methoxythieno..) Piperazine Methoxythienopyrazine CNS activity (hypothesized)
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}...) Piperazine 3-Fluorophenyl ethylamino Enhanced metabolic stability

Key Research Findings

  • Dioxopiperazine Core : Essential for β-lactamase inhibition in antibiotics, as seen in cefoperazone intermediates .
  • Substituent Effects: Ethyl Group: Increases lipophilicity, improving membrane permeability . Hydroxyethyl Linker: May enhance solubility and hydrogen-bonding capacity, critical for protein interactions .

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a piperazine ring substituted with a dioxo group and a carboxamide functionality , along with a 2,5-dimethylfuran moiety . The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

Key Structural Data

PropertyValue
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : This can be achieved through the reaction of appropriate amines and diketones.
  • Introduction of the Furan Moiety : The 2,5-dimethylfuran can be synthesized via cyclization reactions involving suitable precursors.
  • Carboxamide Formation : This step involves the reaction of the piperazine derivative with carboxylic acids or their derivatives under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, dimethylfuran derivatives have shown broad-spectrum antimicrobial effects against various pathogens without hemolytic activity on human erythrocytes .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Potential interaction with key enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : Similar compounds have been shown to arrest the cell cycle in specific phases, indicating potential applications in cancer research .

Case Studies

  • Antifungal Activity : A study demonstrated that dimethylfuran derivatives could inhibit the growth of Candida albicans, suggesting therapeutic potential for treating fungal infections .
  • Antibacterial Effects : In vitro studies have shown that related compounds can effectively combat antibiotic-resistant strains of bacteria, highlighting their importance in developing new antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?

Methodological Answer: Utilize factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables . High-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) can monitor reaction progress and quantify impurities .

ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–100°C80°CMaximizes cyclization
Catalyst Loading0.1–1.0 mol%0.5 mol%Balances rate vs. side products

Q. What analytical techniques are most reliable for characterizing this compound’s purity and stability?

Methodological Answer: Combine HPLC (as above) with mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. For stability studies, employ accelerated degradation tests under varying pH, humidity, and light exposure, followed by kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and transition states. Pair this with machine learning (ML) trained on existing kinetic data to predict optimal conditions. For instance, ICReDD’s workflow integrates computational path searches with experimental validation to accelerate reaction discovery .

Example Workflow:

  • Use DFT to model the dioxopiperazine ring’s electronic properties.
  • Train ML on solvent effects using datasets from analogous compounds.
  • Validate predictions via small-scale experiments with real-time HPLC monitoring.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Conduct meta-analysis of existing datasets, focusing on variables like assay type (e.g., enzyme inhibition vs. cell-based assays), buffer composition, and cell line specificity. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays) to confirm mechanisms . For example:

Discrepancy SourceResolution Strategy
Variability in IC50 valuesStandardize assay conditions (pH, temperature) and use internal controls.
Off-target effectsEmploy CRISPR-engineered cell lines to isolate target pathways.

Q. How can researchers design experiments to study this compound’s mechanism under non-ambient conditions (e.g., high pressure)?

Methodological Answer: Utilize high-pressure reactors (e.g., Parr instruments) to simulate industrial or extreme biological conditions. Monitor reactions in situ via Raman spectroscopy or synchrotron X-ray diffraction. For example, highlights micronization and high-pressure apparatus for studying catalytic behavior .

Key Considerations:

  • Pressure ranges: 1–100 bar for mimicking enzymatic environments.
  • Safety protocols for handling volatile byproducts.

Data-Driven Research Challenges

Q. What statistical methods are optimal for analyzing dose-response relationships in preclinical studies?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Incorporate Bayesian hierarchical modeling to account for inter-study variability. Tools like GraphPad Prism or R-based packages (e.g., drc) enable robust analysis .

Q. How can AI enhance the scalability of structure-activity relationship (SAR) studies for derivatives?

Methodological Answer: Implement graph neural networks (GNNs) to predict bioactivity based on molecular substructures. Train models on public databases (e.g., ChEMBL) and validate with in-house data. COMSOL Multiphysics integration allows coupling SAR predictions with fluid dynamics for reactor scaling .

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